molecular formula C20H15ClN2O2 B11784545 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile CAS No. 1956369-52-0

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile

Cat. No.: B11784545
CAS No.: 1956369-52-0
M. Wt: 350.8 g/mol
InChI Key: OJAMBNUTPNGALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a phenyl group attached to a nicotinonitrile core

Preparation Methods

The synthesis of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound may involve the use of boronic acids or esters as reagents, with palladium catalysts facilitating the coupling process .

Chemical Reactions Analysis

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile can be compared with other similar compounds, such as:

Biological Activity

2-Chloro-6-(3,4-dimethoxyphenyl)-4-phenylnicotinonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H16ClN2O2
  • Molecular Weight : 344.79 g/mol
  • CAS Number : 1956369-52-0

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting various cancer cell lines, particularly those resistant to conventional therapies.
  • Antioxidant Activity : It may act as an NRF2 activator, enhancing cellular defense mechanisms against oxidative stress.
  • Antimicrobial Effects : Preliminary studies suggest potential efficacy against certain bacterial strains.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can modulate the activity of receptors related to cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The unique structural features of this compound significantly influence its biological activity. The presence of the chlorinated pyridine ring and methoxy groups alters the electronic properties, enhancing its reactivity.

Compound NameStructure TypeUnique Features
This compoundPyridine derivativeExhibits enhanced reactivity due to methoxy substitutions
Related NicotinonitrilesVariesDifferences in halogen and methoxy positions lead to distinct activities

1. Lung Cancer Inhibition

A study investigated the effects of this compound on lung cancer cell lines with KEAP1 mutations. Results indicated a significant reduction in cell viability in a concentration-dependent manner, suggesting its potential as a therapeutic agent for lung cancer treatment.

2. Synergistic Effects with Chemotherapeutics

Research demonstrated that combining this compound with standard chemotherapeutics resulted in enhanced efficacy, allowing for lower doses needed for tumor suppression. This finding indicates its potential role as an adjuvant in cancer therapy.

3. Antimicrobial Activity

In vitro studies revealed that the compound exhibited antimicrobial properties against several bacterial strains, indicating its potential application in treating infections.

Properties

CAS No.

1956369-52-0

Molecular Formula

C20H15ClN2O2

Molecular Weight

350.8 g/mol

IUPAC Name

2-chloro-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C20H15ClN2O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-22)20(21)23-17/h3-11H,1-2H3

InChI Key

OJAMBNUTPNGALQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.